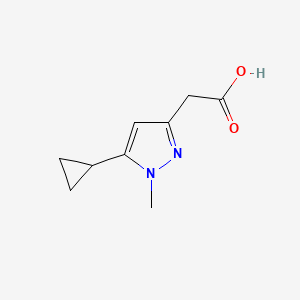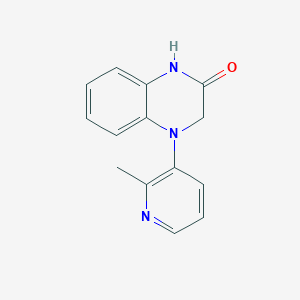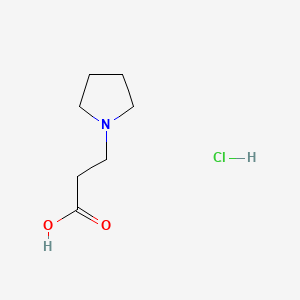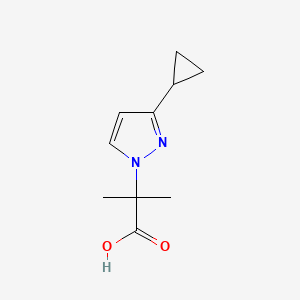![molecular formula C10H15N3O B2633317 (2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine CAS No. 1339494-97-1](/img/structure/B2633317.png)
(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine” is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It is a derivative of methoxyethylamine and propargylamine .
Synthesis Analysis
The synthesis of propargylamines, which includes compounds like “(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine”, often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . Another method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide .Molecular Structure Analysis
The molecular structure of “(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
Propargyl-containing compounds like “(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine” are valuable precursors for the synthesis of heterocycles . They are also used in Sonogashira cross-coupling reactions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
One area of research involves the synthesis and characterization of compounds related to "(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine". Studies have explored the synthesis of various pyrazole derivatives and their structural characterization. For instance, the work by Uma et al. (2017) involves the synthesis of certain 1-((benzo[d]thiazol-2-yl)methyl) derivatives of pyrazole and their biological activity studies, indicating the importance of the pyrazole structure in chemical research (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Biological Activities and Applications
Another significant area of research is the exploration of the biological activities of pyrazole derivatives. For example, Titi et al. (2020) studied the biological activity of hydroxymethyl pyrazole derivatives, revealing their antitumor, antifungal, and antibacterial pharmacophore sites (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020). Similarly, Li et al. (2012) synthesized Cu(II) compounds incorporating pyrazole-derived ligands and investigated their inhibitory effects on cell growth in human colorectal carcinoma cells (Li, Lien, Datta, Chiu, Hsu, Huang, Horng, Lin, & Su, 2012).
Chemical Properties and Applications
There's also research focusing on the chemical properties and potential applications of pyrazole derivatives. For example, studies by Kryl'skiĭ et al. (2010) on three-component condensations with 5-amino-4-phenylpyrazole demonstrate the versatility of pyrazole compounds in chemical reactions (Kryl'skiĭ, Shikhaliev, & Chuvashlev, 2010). Additionally, Shin et al. (2016) synthesized mononuclear Co(II), Zn(II), and Cd(II) complexes derived from pyrazole compounds, revealing insights into their use in polymerization processes (Shin, Ahn, Jung, Nayab, & Lee, 2016).
Mecanismo De Acción
Direcciones Futuras
The future directions of research on “(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine” and similar compounds could involve exploring their potential applications in medicinal chemistry, given the beneficial effect of the propargyl moiety . Further studies could also focus on developing new synthetic routes and improving the existing ones .
Propiedades
IUPAC Name |
2-methoxy-N-[(1-prop-2-ynylpyrazol-3-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-6-13-7-4-10(12-13)9-11-5-8-14-2/h1,4,7,11H,5-6,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVWOMOKOJRFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=NN(C=C1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide](/img/structure/B2633234.png)

![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride](/img/structure/B2633237.png)
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(diethylamino)propyl)oxalamide](/img/structure/B2633238.png)
![1-[2-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2633241.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2633244.png)


![5-[(2,4-Dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2633249.png)

![N-(2,3-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2633253.png)
![6-cyclopropyl-2-(methylsulfanyl)-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide](/img/structure/B2633255.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2633257.png)